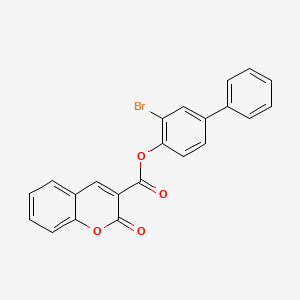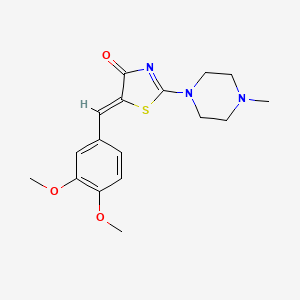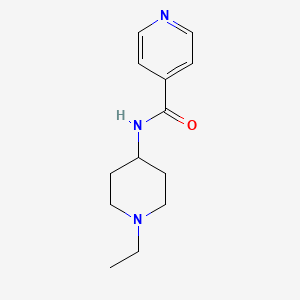
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide involves its interaction with specific receptors and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit bacterial growth. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it an attractive compound for researchers. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of the mechanisms of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research could focus on improving the solubility and bioavailability of this compound, which would make it more suitable for use in clinical settings.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-17-8-7-15-12(16)6-5-9-10(13)3-2-4-11(9)14/h2-6H,7-8H2,1H3,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVBRFCQNSUXBV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-tert-butylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4700837.png)
![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4700841.png)

![3-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4700856.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4700861.png)

![1-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B4700867.png)

![N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4700880.png)
![5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B4700884.png)
![N-(4-chlorophenyl)-2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B4700892.png)
![7-allyl-3,9-dimethyl-1-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4700909.png)
